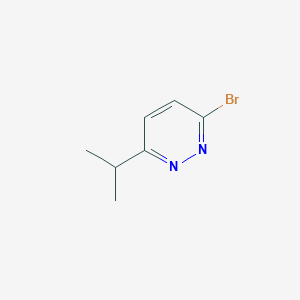![molecular formula C15H18N2 B3080521 [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine CAS No. 108619-19-8](/img/structure/B3080521.png)
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine
Übersicht
Beschreibung
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethyl group at the 3-position, which is further connected to an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-pyridine and o-toluidine.
Alkylation Reaction: The 6-methyl-pyridine undergoes an alkylation reaction with an appropriate alkylating agent to introduce the ethyl group at the 3-position.
Coupling Reaction: The resulting intermediate is then coupled with o-toluidine under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with various functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
[2-(6-Methyl-pyridin-3-yl)-ethyl]-phenyl-amine: Similar structure but with a phenyl group instead of an o-tolyl group.
[2-(6-Methyl-pyridin-3-yl)-ethyl]-m-tolyl-amine: Similar structure but with a methyl group at the meta position of the tolyl group.
Uniqueness:
Structural Differences: The presence of the o-tolyl group in [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine provides unique steric and electronic properties compared to its analogs.
Reactivity: The specific arrangement of functional groups can influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-5-3-4-6-15(12)16-10-9-14-8-7-13(2)17-11-14/h3-8,11,16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKBCTFIIZNGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3080504.png)





![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)
